

The Spectroscopic Nuances of Brilliant Blue G-250: A Technical Guide

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Compound of Interest

Compound Name: *Brilliant blue G-250*

Cat. No.: *B12425598*

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An in-depth examination of the absorbance spectrum of **Brilliant Blue G-250**, its application in protein quantification, and detailed experimental protocols for researchers, scientists, and drug development professionals.

Brilliant Blue G-250 (CBBG) is a triphenylmethane dye widely utilized in biochemical analysis, most notably for protein quantification in the Bradford assay and for protein visualization in gel electrophoresis.[1][2] The efficacy of **Brilliant Blue G-250** in these applications is fundamentally linked to the pH-dependent shifts in its absorbance spectrum upon interaction with proteins. This technical guide provides a comprehensive overview of the spectral properties of **Brilliant Blue G-250**, detailed experimental protocols for its use, and visual representations of the underlying chemical principles and workflows.

Core Principles: The Absorbance Spectrum of Brilliant Blue G-250

Brilliant Blue G-250 exists in three primary ionic forms, each characterized by a distinct color and a specific maximum absorbance wavelength (λ_{max}). The equilibrium between these forms is dictated by the pH of the solution.[3][4]

- **Cationic Form (Red):** Under strongly acidic conditions ($\text{pH} < 0$), the dye exists as a red cation with a maximum absorbance at approximately 470 nm.[1]

- **Neutral Form (Green):** At a pH of around 1, the dye is in a neutral, green form, exhibiting a maximum absorbance at about 650 nm.
- **Anionic Form (Blue):** In a neutral to alkaline environment (pH > 2), the dye transitions to a blue anionic form, with its absorbance peak at 595 nm.

The Bradford protein assay is based on the shift in the dye's absorbance maximum when it binds to proteins. In the acidic environment of the Bradford reagent, the dye is predominantly in its brownish-red cationic form (λ_{max} ~470 nm). Upon binding to proteins, primarily through electrostatic interactions with basic amino acid residues like arginine and lysine, and through hydrophobic interactions, the dye is stabilized in its blue anionic form. This results in a significant shift in the absorbance maximum to 595 nm. The intensity of the blue color, measured at 595 nm, is proportional to the concentration of protein in the sample.

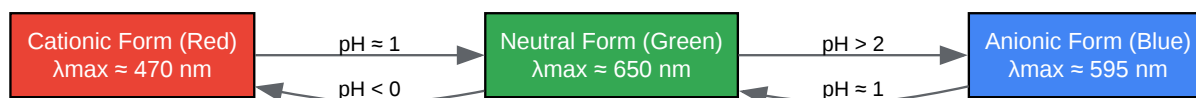
Quantitative Data Summary

The spectral properties of **Brilliant Blue G-250** in its different states are summarized in the table below for easy comparison.

Form of Brilliant Blue G-250	Color	pH Condition	Maximum Absorbance (λ_{max})
Cationic	Red	< 0	~470 nm
Neutral	Green	~ 1	~650 nm
Anionic (Free)	Blue	> 2	~595 nm
Anionic (Protein-Bound)	Blue	Acidic (in assay)	595 nm - 615 nm

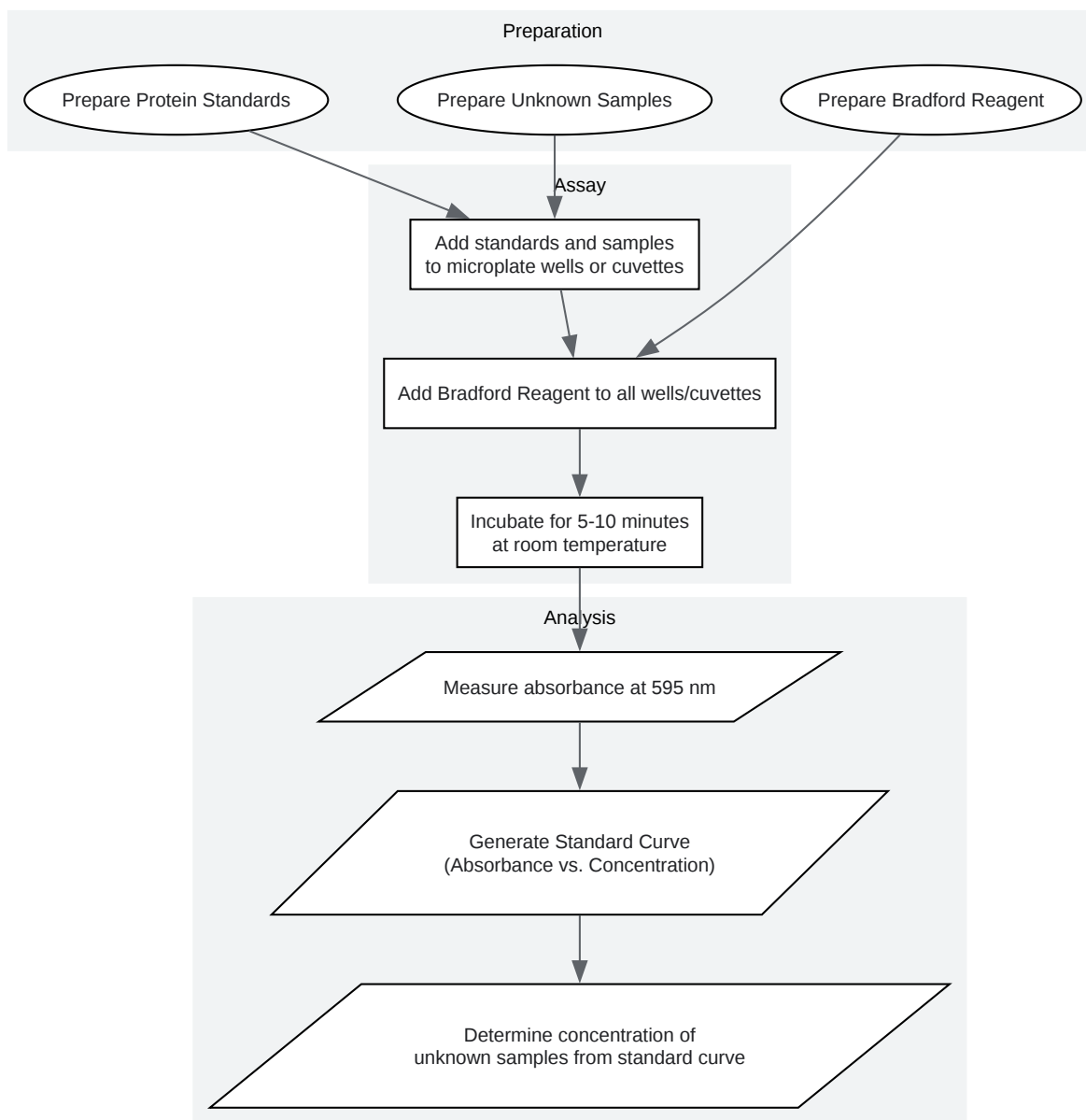
Visualizing the Equilibrium and Workflow

To better understand the chemical transitions and experimental procedures, the following diagrams illustrate the pH-dependent equilibrium of **Brilliant Blue G-250** and the workflow of the Bradford protein assay.



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pH-dependent equilibrium of **Brilliant Blue G-250** forms.



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